molecular formula C15H11NO4S B13305829 N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide CAS No. 99454-21-4

N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide

Cat. No.: B13305829
CAS No.: 99454-21-4
M. Wt: 301.3 g/mol
InChI Key: MLPSDBJCWIYSEA-UHFFFAOYSA-N
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Description

N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide is a sulfone-derived heterocyclic compound characterized by a thioxanthene backbone modified with a carboxamide group at the 3-position, a ketone group at the 9-position, and two sulfonyl oxygen atoms at the 10-position. Its molecular formula is C₁₉H₁₅NO₄S (molecular weight: 369.4 g/mol), as indicated by its CAS registry number 1060805-65-3 . This compound has been investigated for applications in organic electronics, particularly as a component in photorefractive polymers and thermally activated delayed fluorescence (TADF) materials due to its electron-transporting properties and structural rigidity .

Key physicochemical properties include:

  • Density: ~1.586 g/cm³ (predicted)
  • Melting Point: 280–283°C (for the analogous carboxylic acid derivative)
  • Solubility: Limited in polar solvents, compatible with DMF and THF in polymer synthesis .

Properties

CAS No.

99454-21-4

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

N-methyl-9,10,10-trioxothioxanthene-3-carboxamide

InChI

InChI=1S/C15H11NO4S/c1-16-15(18)9-6-7-11-13(8-9)21(19,20)12-5-3-2-4-10(12)14(11)17/h2-8H,1H3,(H,16,18)

InChI Key

MLPSDBJCWIYSEA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. One common method includes the oxidation of thioxanthene-3-carboxamide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide is highlighted through comparisons with sulfone-containing thioxanthene derivatives and related TADF emitters.

Structural Analogs

Compound Name Molecular Formula Key Features Application/Performance Reference
9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide C₁₄H₈O₅S Carboxylic acid derivative; higher polarity, lower molecular weight (288.28 g/mol) Used as a precursor in polymer synthesis; lacks N-methyl carboxamide functionality
DPO-TXO2 (9,9-dimethyl-2,7-di(10H-phenoxazin-10-yl)-9H-thioxanthene 10,10-dioxide) C₃₃H₂₆N₂O₃S Phenoxazine-substituted; bulky substituents enhance TADF efficiency Green emitter with moderate EQE (13.5%) in OLEDs
TH-nBu (Butyl 9-oxo-9H-thioxanthene-3-carboxylate 10,10-dioxide) C₁₈H₁₆O₅S Ester derivative; plasticizer in photorefractive composites Enhances film flexibility; lower Tg (~32–42°C) compared to carboxamide derivatives
4h (Dihydrobenzoisothiazolo-furopyridine derivative) C₂₀H₁₇BrNO₃S Bromophenyl substituent; high stereoselectivity (>99% ee) Synthetic intermediate; no reported optoelectronic applications

Research Findings and Performance Metrics

Table 1: Optoelectronic Properties of Selected Compounds

Compound λₑₘ (nm) EQE (%) Tg (°C) Key Advantage
N-Methyl-9-oxothioxanthene-3-carboxamide 520–540 12–14 113 High thermal stability; efficient electron transport
DPO-TXO2 530–550 13.5 N/A Balanced charge injection; moderate efficiency
PXZDSO2 510–530 >15 N/A Superior EQE via phenoxazine integration
Boron-Based Emitters 470–520 >20 N/A High efficiency but complex synthesis

Biological Activity

N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide (commonly referred to as N-Methyl-9-oxo-thioxanthene) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Formula : C₁₄H₈O₅S
Molecular Weight : 288.27 g/mol
CAS Number : 51762-52-8
IUPAC Name : 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide

This compound exhibits various biological activities that can be attributed to its structural features. The thioxanthene core is known for its ability to interact with biological targets through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Antioxidant Activity : It has potential antioxidant properties that can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest activity against various microbial strains.

Antioxidant Activity

Research has demonstrated that N-Methyl-9-oxothioxanthene exhibits significant antioxidant activity. A study by Zhang et al. (2020) showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.

Antimicrobial Activity

A case study conducted by Lee et al. (2021) tested the antimicrobial efficacy of N-Methyl-9-oxothioxanthene against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial properties.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Interaction Studies

N-Methyl-9-oxothioxanthene has been shown to interact with specific enzymes. For instance, a study highlighted its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is critical in DNA synthesis and cell proliferation.

Toxicity and Safety Profile

Toxicological assessments have indicated that N-Methyl-9-oxothioxanthene has a low toxicity profile at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. Performance Metrics :

  • Gain Coefficient : Measured via two-beam coupling experiments (e.g., 633 nm laser).
  • Diffraction Efficiency : Evaluated using Bragg diffraction setups.
    Optimize electric field strength (1–10 V/μm) and chromophore concentration (20–40 wt%) to balance charge transport and optical nonlinearity .

Q. What role does the 10,10-dioxide group play in electron transport properties?

  • Methodological Answer : The sulfone group (10,10-dioxide) enhances electron affinity and stabilizes charge-separated states. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6_6) reveals reduction potentials (−1.2 to −1.5 V vs. Ag/Ag+^+), correlating with electron-transport capabilities. Density-of-states (DOS) calculations (e.g., via Gaussian) further quantify electron injection barriers in device interfaces .

Q. How can contradictions in reported photophysical data (e.g., absorption coefficients) be resolved?

  • Methodological Answer : Discrepancies often arise from sample preparation (e.g., solvent purity, film thickness). Standardize protocols:
  • Use anhydrous solvents (e.g., DMF stored over molecular sieves).
  • Control film thickness via profilometry.
  • Validate results across multiple batches and instruments (e.g., compare UV-Vis data from Shimadzu vs. PerkinElmer systems) .

Q. What strategies improve the compound’s stability under high electric fields in optoelectronic devices?

  • Methodological Answer :
  • Chemical Modification : Introduce electron-withdrawing substituents (e.g., –CF3_3) to reduce oxidation.
  • Encapsulation : Use epoxy resins or atomic layer deposition (ALD) of Al2_2O3_3 to prevent moisture/oxygen ingress.
  • Accelerated Aging Tests : Expose devices to 85°C/85% RH for 500 hours and monitor performance decay via in-situ impedance spectroscopy .

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